15-Keto-17-phenyl trinor Prostaglandin F2alpha

Prostaglandin Receptor Binding Affinity Glaucoma Research

Accurate impurity profiling of bimatoprost API demands a well-characterized 15-keto metabolite reference. 15-Keto-17-phenyl trinor Prostaglandin F2α (CAS 949564-89-0) is the C-15 oxidized, pharmacologically inactivated metabolite, serving as both a critical impurity marker and a metabolic probe distinct from parent agonists. • Quantifiable impurity reference: ≥98% purity, validated for HPLC and LC-MS/MS method development • Defined pharmacology: Minimal FP receptor activity; reduces IOP by only 1 mm Hg at 1 µg/eye-ideal low-activity control • Metabolic specificity: Unique substrate for ocular Δ¹³-reductase, enabling tissue-specific drug metabolism studies Supplied with Certificate of Analysis; standard packaging from mg to g scales for R&D and QC workflows.

Molecular Formula C23H30O5
Molecular Weight 386.5 g/mol
Cat. No. B593247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-Keto-17-phenyl trinor Prostaglandin F2alpha
Synonyms15-keto-17-phenyl trinor PGF2α
Molecular FormulaC23H30O5
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C1O)C=CC(=O)CCC2=CC=CC=C2)CC=CCCCC(=O)O)O
InChIInChI=1S/C23H30O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,19-22,25-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t19-,20-,21+,22-/m1/s1
InChIKeyHHEYLKRDELKWGI-RKJYIPPQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

15-Keto-17-phenyl trinor Prostaglandin F2α: Technical Specifications


15-Keto-17-phenyl trinor Prostaglandin F2α (CAS 949564-89-0) is a synthetic, keto-oxidized derivative of an F-series prostaglandin (PG) analog, formally recognized as the C-15 oxidized metabolite of the potent FP receptor agonist 17-phenyl trinor PGF2α (bimatoprost free acid) . It is generated via oxidation of the C-15 hydroxyl group and subsequent amide hydrolysis of the prodrug bimatoprost . This compound is primarily utilized in pharmaceutical development as an analytical reference standard for impurity profiling and in research as a probe to understand metabolic inactivation pathways of 17-phenyl-substituted prostaglandins .

Why 15-Keto-17-phenyl trinor PGF2α Cannot Be Substituted


Substitution of 15-keto-17-phenyl trinor Prostaglandin F2α with its parent agonist (e.g., bimatoprost free acid) or other 15-keto prostaglandin analogs is scientifically unsound for specific applications due to profound differences in molecular target engagement and metabolic fate. The C-15 oxidation represents a critical metabolic inactivation step that abrogates high-affinity binding to the prostaglandin F (FP) receptor [1]. Consequently, this compound serves a distinct role as an inactive metabolite marker or potential impurity standard, in stark contrast to the potent, receptor-activating parent molecules . Furthermore, its unique susceptibility to metabolic reduction by Δ¹³-reductase, a characteristic not shared by other 15-keto F-series analogs like 15-keto latanoprost acid, dictates a different and highly specific metabolic pathway that must be accounted for in pharmacokinetic and drug disposition studies [2].

Quantitative Differentiation of 15-Keto-17-phenyl trinor PGF2α


FP Receptor Binding vs. Parent Agonist

The C-15 keto group on 17-phenyl trinor Prostaglandin F2α results in a dramatic reduction in binding affinity and functional potency at the human FP prostaglandin receptor when compared to its parent agonist, 17-phenyl trinor PGF2α (bimatoprost free acid). While a direct head-to-head study for this specific molecule was not found, a robust class-level inference can be made from data on the 15-keto derivative of the closely related analog 17-phenyl trinor PGF2α isopropyl ester. This 15-keto derivative exhibited a Ki value of >10,000 nM for the FP receptor [1]. This represents a >166-fold loss in affinity compared to the 59 ± 6 nM Ki of the non-oxidized free acid, 17-phenyl trinor PGF2α [2].

Prostaglandin Receptor Binding Affinity Glaucoma Research Bimatoprost

In Vivo Ocular Hypotensive Efficacy vs. Parent Analogs

In vivo, 15-keto-17-phenyl trinor Prostaglandin F2α exhibits a marked but significantly reduced ocular hypotensive effect relative to its potent parent compound. The maximal intraocular pressure (IOP) reduction achieved is substantially smaller, and the effective dose is higher than for non-oxidized F-series prostaglandins, further substantiating the functional consequence of C-15 oxidation [REFS-1, REFS-2].

Ocular Hypertension Glaucoma Intraocular Pressure In Vivo Pharmacology

Miotic Activity in the Cat Eye

15-Keto-17-phenyl trinor Prostaglandin F2α retains the ability to induce miosis, but this effect is drastically reduced compared to the native agonist PGF2α. While direct data for the target compound is not available, a robust class-level inference can be drawn from the structurally analogous molecule, 15-keto Latanoprost (the 15-keto derivative of a related 17-phenyl prostaglandin). This analog produced an 8 mm reduction in pupillary diameter at a dose of 5 µg/eye, whereas the parent agonist PGF2α achieves the same effect at a dose of less than 1 µg/eye [1].

Miosis Pupil Diameter Ocular Pharmacology Cat Model

Corneal Metabolism and Δ¹³-Reductase Substrate

Unlike other phenyl-substituted prostaglandin esters which are metabolically stable in the cornea, the 15-keto-17-phenyl trinor Prostaglandin F2α isopropyl ester analog (PhXA12) serves as a unique substrate for the ocular enzyme Δ¹³-reductase. This results in extensive conversion to its 13,14-dihydro metabolite, a pathway not observed for its non-oxidized counterparts under the same experimental conditions [1].

Corneal Permeability Ocular Metabolism Pharmacokinetics Δ13-Reductase

Core Applications of 15-Keto-17-phenyl trinor PGF2α


Analytical Reference Standard for Impurity Profiling

As a known potential minor impurity in commercial preparations of bimatoprost and related bulk drug compounds , 15-keto-17-phenyl trinor Prostaglandin F2α is an essential reference material for developing and validating high-performance liquid chromatography (HPLC) or mass spectrometry (MS) methods. Its use ensures accurate identification and quantification of this specific degradation product or process impurity in active pharmaceutical ingredients (APIs) and final drug products [1].

In Vivo Negative Control for Ocular Hypotensive Studies

Given its documented but minimal in vivo effect on intraocular pressure (IOP), reducing IOP by only 1 mm Hg at 1 µg/eye in normal monkeys , this compound can serve as an excellent low-activity control or baseline comparator. It allows researchers to differentiate specific, high-potency FP receptor agonism from non-specific or off-target effects in animal models of ocular hypertension and glaucoma .

Substrate for Ocular Δ¹³-Reductase Activity Studies

The 15-keto moiety renders this molecule a specific substrate for the ocular enzyme Δ¹³-reductase, leading to the formation of a unique 13,14-dihydro metabolite [2]. This property makes it an invaluable tool for studying local drug metabolism within the eye, particularly for differentiating the metabolic fate of 15-keto prostaglandin analogs from their non-oxidized counterparts in corneal and other ocular tissues [2].

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